Copper;1,1,1-trifluoropentane-2,4-dione

Catalog No.
S1508595
CAS No.
14324-82-4
M.F
C10H10CuF6O4
M. Wt
371.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Copper;1,1,1-trifluoropentane-2,4-dione

CAS Number

14324-82-4

Product Name

Copper;1,1,1-trifluoropentane-2,4-dione

IUPAC Name

copper;1,1,1-trifluoro-4-hydroxypent-3-en-2-one

Molecular Formula

C10H10CuF6O4

Molecular Weight

371.72 g/mol

InChI

InChI=1S/2C5H5F3O2.Cu/c2*1-3(9)2-4(10)5(6,7)8;/h2*2,9H,1H3;

InChI Key

DAWRQFGRHOWZRV-UHFFFAOYSA-N

SMILES

CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.[Cu]

Canonical SMILES

CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.[Cu]

Isomeric SMILES

C/C(=C/C(=O)C(F)(F)F)/O.C/C(=C/C(=O)C(F)(F)F)/O.[Cu]

Synthesis and Characterization

Copper(II) bis(1,1,1-trifluoropentane-2,4-dionato) can be synthesized by reacting copper(II) acetate with TFAA in an organic solvent like ethanol []. The resulting complex is typically characterized using various techniques, including:

  • X-ray crystallography: This technique helps determine the precise arrangement of atoms within the crystal structure of the complex [].
  • Infrared (IR) spectroscopy: This technique provides information about the functional groups present in the molecule by analyzing its vibrational modes [].
  • Nuclear magnetic resonance (NMR) spectroscopy: This technique helps elucidate the structure of the molecule by analyzing the magnetic properties of its nuclei [].

Applications

Copper(II) bis(1,1,1-trifluoropentane-2,4-dionato) finds applications in various areas of scientific research, including:

  • Catalysis: This complex can act as a catalyst for various organic reactions, such as the Diels-Alder reaction and the Friedel-Crafts acylation reaction [, ]. Its Lewis acidic copper(II) center facilitates the activation of reactants and promotes bond formation.
  • Material science: This complex has been explored for the development of functional materials, including coordination polymers and metal-organic frameworks (MOFs) [, ]. Its unique structure and properties can be tailored to create materials with desired functionalities, such as porosity, conductivity, and magnetism.
  • Biomedical research: This complex has been investigated for its potential applications in areas like drug delivery and bioimaging. Its ability to bind to biomolecules and its photoluminescent properties make it a promising candidate for these applications.

Copper; 1,1,1-trifluoropentane-2,4-dione is a coordination compound formed by the complexation of copper ions with 1,1,1-trifluoropentane-2,4-dione, a β-diketone characterized by its trifluoromethyl groups. The compound has the molecular formula C10H8CuF6O\text{C}_{10}\text{H}_{8}\text{CuF}_{6}\text{O} and a molecular weight of approximately 369.705 g/mol . The presence of trifluoromethyl groups enhances its chemical reactivity and solubility in organic solvents, making it a subject of interest in various chemical applications.

The mechanism of action of copper(II) trifluoroacetylacetonate depends on the specific application. In catalysis, the copper center interacts with reactant molecules, lowering the activation energy of the reaction and accelerating the process. The exact mechanism involves complex electron transfer and bond formation/cleavage processes that depend on the specific catalyst design and the reacting molecules [].

For biological applications, the mechanism of action is less understood. Some studies suggest that copper(II) trifluoroacetylacetonate complexes may exhibit antibacterial or antifungal activity, but the specific mechanism requires further investigation.

Copper(II) trifluoroacetylacetonate is likely to exhibit similar hazards as other copper(II) salts. It may be irritating to the skin, eyes, and respiratory system. Information on specific toxicity data is limited, but it is advisable to handle the compound with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].

  • Coordination Reactions: It forms stable complexes with various metal ions, including nickel(II), cobalt(II), and iron(III) . The reactions typically involve the enol tautomer of the diketone due to its higher reactivity compared to the keto form .
  • Decomposition Reactions: At elevated temperatures (around 300 K), 1,1,1-trifluoropentane-2,4-dione can undergo β-scission on copper surfaces, leading to the formation of smaller molecular fragments .

Several methods exist for synthesizing copper; 1,1,1-trifluoropentane-2,4-dione:

  • Direct Reaction: A common synthetic route involves reacting copper salts with 1,1,1-trifluoropentane-2,4-dione in a suitable solvent. This method allows for the formation of the desired copper complex through coordination chemistry .
  • Alternative Methods: Other approaches may include the use of precursor compounds or varying reaction conditions (such as temperature and solvent choice) to optimize yield and purity.

Copper; 1,1,1-trifluoropentane-2,4-dione finds applications in various fields:

  • Catalysis: It can serve as a catalyst or catalyst precursor in organic synthesis due to its ability to facilitate reactions involving carbonyl compounds.
  • Material Science: The compound's unique properties make it suitable for use in surface coatings and thin films where fluorinated compounds are advantageous for their hydrophobic characteristics.

Interaction studies involving copper; 1,1,1-trifluoropentane-2,4-dione primarily focus on its coordination chemistry. Research indicates that the compound interacts preferentially with metal ions through its enolic form. These interactions can significantly influence the stability and reactivity of metal complexes formed with this diketone .

Several compounds share structural similarities with copper; 1,1,1-trifluoropentane-2,4-dione. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
Acetylacetone (2,4-pentanedione)No fluorineCommonly used as a ligand in metal complexes but lacks enhanced reactivity from fluorination.
TrifluoroacetylacetoneContains trifluoroacetyl groupSimilar reactivity but different electronic properties due to the acetyl group.
Bis(acetylacetonato)copper(II)Contains two acetylacetonate ligandsMore stable than mono-complexes but less reactive than fluorinated counterparts.

Copper; 1,1,1-trifluoropentane-2,4-dione is unique due to its trifluoromethyl groups that enhance its solubility and reactivity compared to other diketones. This makes it particularly valuable in specialized applications where fluorinated compounds are beneficial.

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

370.977925 g/mol

Monoisotopic Mass

370.977925 g/mol

Heavy Atom Count

21

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

14324-82-4

Dates

Modify: 2023-08-15

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